4-(Difluoromethoxy)-3-fluoroaniline
Overview
Description
4-(Difluoromethoxy)-3-fluoroaniline is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluoro group (-F) attached to an aniline ring
Mechanism of Action
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .
Mode of Action
The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-fluoroaniline might interact with its targets to inhibit protein expression and promote other protein expressions.
Biochemical Pathways
The related compound dgm affects the tgf-β1/smad pathway . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might have similar effects.
Action Environment
It’s known that the outcomes of reactions involving similar compounds can be restricted by the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Difluoromethoxy)-3-fluoroaniline typically involves a multi-step synthetic process. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group in intermediates to form the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or difluoromethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrazine (N2H4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
4-(Difluoromethoxy)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials with unique properties, such as increased stability and bioavailability
Comparison with Similar Compounds
4-(Difluoromethoxy)aniline: Similar in structure but lacks the fluoro group.
3-Fluoroaniline: Similar but lacks the difluoromethoxy group.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 4-(Difluoromethoxy)-3-fluoroaniline is unique due to the presence of both the difluoromethoxy and fluoro groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for hydrogen bonding, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBVIAOAPGSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83190-01-6 | |
Record name | 4-(difluoromethoxy)-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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